1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoroethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may participate in binding interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea include:
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJYCIRMXHLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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